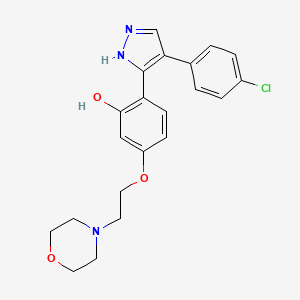
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A class of potential biologically active 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides has been synthesized from hydroxyphenylacetic acid . The products were characterized through IR, 1H NMR, mass spectral studies, and elemental analysis .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Studies on compounds closely related to 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol have involved detailed molecular docking and quantum chemical calculations. For instance, research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazole-1-yl]- 1,3-thiazole-4-yl}phenol provided insights into the molecule's structure, vibrational spectra, and potential energy distribution. Molecular parameters such as bond length, bond angle, and intramolecular charge transfer were calculated, alongside molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF. These studies aim to predict the biological effect based on molecular docking results (A. Viji et al., 2020).
Antioxidant Properties and DNA Protection
Antimicrobial and Anti-inflammatory Activities
Novel series of pyrazoline chalcones have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds have shown promising results in inhibiting inflammatory markers, scavenging free radicals, and demonstrating antimicrobial activity against various pathogens. Such studies underline the therapeutic potential of these compounds in treating inflammation and infection (B. Bandgar et al., 2009).
Anticancer Properties
Several compounds related to 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol have been investigated for their anticancer properties. Through molecular docking studies and in vitro evaluation, these compounds have shown effectiveness against certain cancer cell lines, suggesting their potential as leads in anticancer drug development (Kanubhai D. Katariya et al., 2021).
Spectroscopic and Theoretical Studies
Detailed spectroscopic and theoretical studies, including FT-IR, FT-Raman, and quantum chemical calculations, have been conducted on related compounds to understand their structural, electronic, and reactive properties. These studies contribute to the knowledge base necessary for the design and synthesis of new compounds with desired biological or material properties (A. Viji et al., 2020).
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-(2-morpholin-4-ylethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-16-3-1-15(2-4-16)19-14-23-24-21(19)18-6-5-17(13-20(18)26)28-12-9-25-7-10-27-11-8-25/h1-6,13-14,26H,7-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCZUIUGXHELFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)
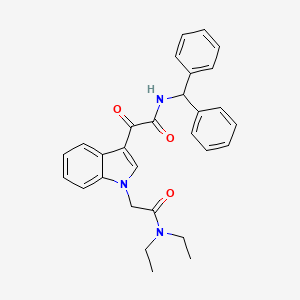


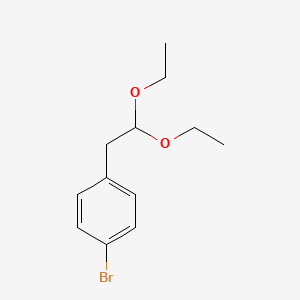
![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
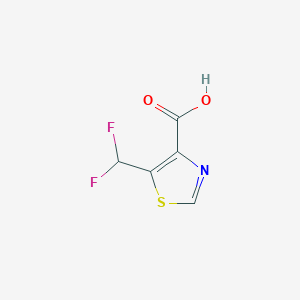
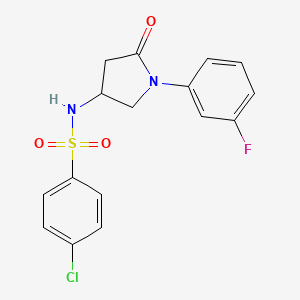
![N-(4-ethoxyphenyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2423865.png)
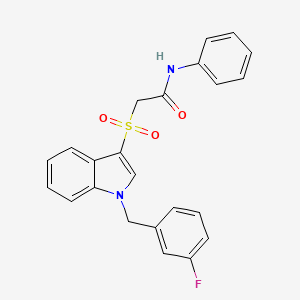
![N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2423868.png)
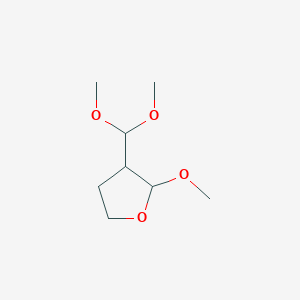
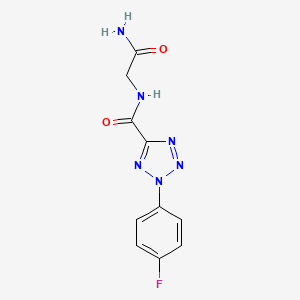
![6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423873.png)